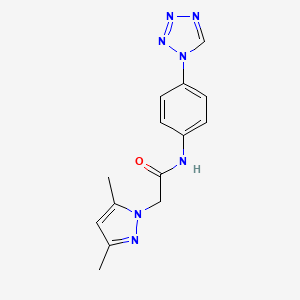
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both tetrazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(1H-tetrazol-1-yl)aniline, which is then reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products:
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacks the pyrazole moiety, which may affect its reactivity and applications.
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the tetrazole moiety, which may influence its chemical properties and biological activity.
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both tetrazole and pyrazole rings, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups can enhance the compound’s stability, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZOEGYGFPJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
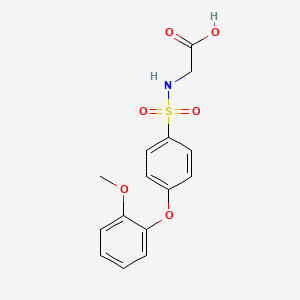
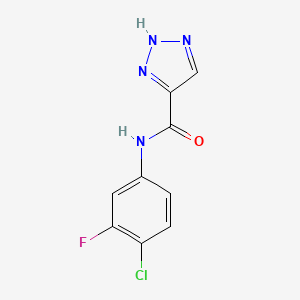
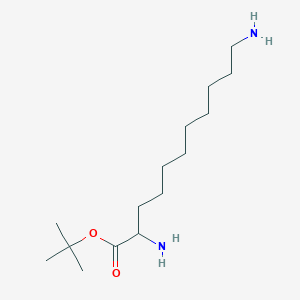
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
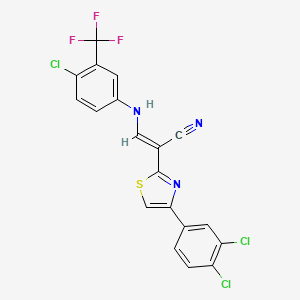
![6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2551197.png)
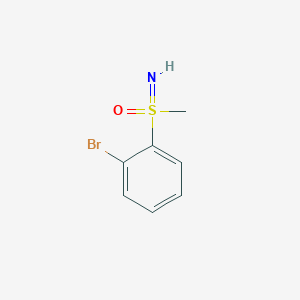
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)
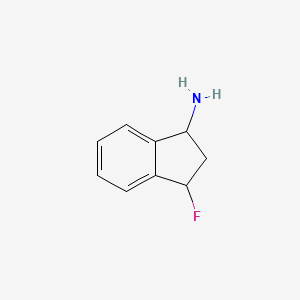
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)
